cis-(6-Methylpiperidin-3-YL)methanol

Orexin receptor antagonist Diastereomeric resolution MK-6096 (filorexant)

cis-(6-Methylpiperidin-3-yl)methanol (CAS 1354349-66-8; IUPAC: [(3R,6S)-6-methylpiperidin-3-yl]methanol) is a chiral, cis-configured piperidine derivative bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 6-position (molecular formula C₇H₁₅NO, MW 129.20 g/mol). The compound is supplied as the free base (typical purity 95–98%) or as the hydrochloride salt (CAS 2007920-93-4) with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13067203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(6-Methylpiperidin-3-YL)methanol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)CO
InChIInChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyFMYGWFUUVQICDN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-(6-Methylpiperidin-3-yl)methanol – Stereochemically Defined Piperidine-Methanol Building Block for Chiral Drug Discovery


cis-(6-Methylpiperidin-3-yl)methanol (CAS 1354349-66-8; IUPAC: [(3R,6S)-6-methylpiperidin-3-yl]methanol) is a chiral, cis-configured piperidine derivative bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 6-position (molecular formula C₇H₁₅NO, MW 129.20 g/mol) . The compound is supplied as the free base (typical purity 95–98%) or as the hydrochloride salt (CAS 2007920-93-4) with batch-specific QC documentation including NMR, HPLC, and GC . Its defining structural feature—the cis relationship between the C3-hydroxymethyl and C6-methyl groups—produces a distinct three-dimensional shape that differentiates it from its trans diastereomer and from des-methyl analogs, with direct consequences for molecular recognition in medicinal chemistry applications [1].

Why cis-(6-Methylpiperidin-3-yl)methanol Cannot Be Interchanged with Its trans Diastereomer or Des-Methyl Analogs


Piperidine methanol building blocks with different stereochemical configurations or substitution patterns are not functionally interchangeable. The cis-(3R,6S) configuration of the target compound directs the hydroxymethyl and methyl groups to the same face of the piperidine ring, producing a distinct presentation vector for downstream derivatization compared to the trans-(3R,6R) isomer used in the orexin receptor antagonist MK-6096 [1]. Furthermore, the 6-methyl group contributes approximately +0.67 log units of lipophilicity versus the unsubstituted piperidin-3-ylmethanol scaffold, altering membrane permeability and pharmacokinetic profile [2]. Substituting an unspecified stereoisomer mixture or a des-methyl analog therefore introduces both stereochemical ambiguity and physicochemical divergence that cannot be corrected post hoc.

Quantitative Differentiation Evidence for cis-(6-Methylpiperidin-3-yl)methanol Versus Closest Comparators


Stereochemical Role Reversal: cis Isomer Is the Removed Diastereomer in MK-6096 Orexin Antagonist Synthesis, Demonstrating Non-Interchangeability with the trans Isomer

In the asymmetric synthesis of the clinical-stage dual orexin receptor antagonist MK-6096, the trans-(3R,6R) diastereomer is the desired pharmacologically active piperidine core. The cis-(3R,6S) isomer is the undesired component that must be removed. Using crystallization-induced dynamic resolution (CIDR) with (1R,2S)-ephedrine, the trans-lactam acid salt is isolated from a trans/cis mixture with >95% diastereomeric excess (de) and 91% yield. This establishes that cis-(6-methylpiperidin-3-yl)methanol bears the opposite relative stereochemistry to the clinically validated orexin antagonist scaffold and cannot serve as a surrogate in that pathway [1].

Orexin receptor antagonist Diastereomeric resolution MK-6096 (filorexant)

Lipophilicity Gain of ~0.7 Log Units Versus Piperidin-3-ylmethanol (6-Desmethyl Analog) Differentiates Membrane Permeability Profile

The presence of the 6-methyl substituent on the piperidine ring substantially increases lipophilicity compared to the unsubstituted piperidin-3-ylmethanol scaffold. The cis-(6-methylpiperidin-3-yl)methanol has a computed XLogP3 of 0.3 [1], while piperidin-3-ylmethanol (lacking the 6-methyl group) has a computed LogP of −0.37 [2]. This ΔLogP of approximately +0.67 log units represents a roughly 4.7-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability .

Lipophilicity LogP Membrane permeability

The (3R,6S)-Configured Scaffold Appears in a Subnanomolar BTK Inhibitor (US9718828), Distinct from the (3R,6R) Orexin Application

The (3R,6S)-6-methylpiperidin-3-yl fragment is incorporated as a chiral building block in US9718828, Example 398—a Bruton's tyrosine kinase (BTK) inhibitor with a biochemical IC₅₀ of 0.360 nM against recombinant full-length BTK and a cellular IC₅₀ of 2 nM in human PBMC (CD69 suppression assay) [1]. This application is pharmacologically orthogonal to the (3R,6R)-configured MK-6096 orexin antagonist, demonstrating that the cis stereochemistry accesses a distinct target space from the trans isomer [2].

BTK inhibitor Kinase inhibitor US9718828

Synthetic Route Bias: cis Isomer Is the Minor Component (~1:3) in Standard Reductive Routes, Requiring Dedicated Synthetic Access

In a standard lithium aluminum hydride reduction of the corresponding amine hydrochloride, the product distribution is approximately 3:1 in favor of the trans diastereomer. A published procedure explicitly notes: 'A suspension of the amine hydrochloride, ~3:1 trans:cis (500 mg, 2.58 mmol)...' . This means the cis isomer constitutes only ~25% of the crude product from non-stereoselective routes. Additionally, in the MK-6096 synthesis, the trans/cis lactam acid mixture requires a dedicated CIDR step to remove the cis component, achieving >95% de for the trans isomer [1]. Consequently, accessing the cis isomer in high diastereomeric purity necessitates either chromatographic separation from the trans-rich mixture or a stereoselective synthetic strategy, making pre-formed, certified cis material a procurement advantage.

Diastereoselective synthesis cis/trans ratio Synthetic accessibility

Three-Dimensional Shape Differentiation: cis vs. trans Piperidine Building Blocks Occupy Distinct Regions of Fragment Chemical Space by PMI Analysis

A systematic study of 20 regio- and diastereoisomers of methyl-substituted piperidine building blocks, including both cis- and trans-configured scaffolds, demonstrated that cis-piperidines occupy distinct regions of three-dimensional chemical space compared to their trans counterparts when analyzed by principal moments of inertia (PMI). The cis-configured piperidines, accessed via pyridine hydrogenation, exhibited shape profiles characteristic of more three-dimensional (non-planar) fragment space, which is typically under-represented in commercial fragment libraries. These cis scaffolds could be further converted to trans-diastereoisomers using conformational control and unified reaction conditions [1]. This analysis validates that the cis geometry of the target compound intrinsically delivers a different 3D presentation vector for fragment growing and merging strategies.

Fragment-based drug discovery 3D shape diversity Principal moments of inertia

Recommended Procurement and Application Scenarios for cis-(6-Methylpiperidin-3-yl)methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry Programs Requiring (3R,6S)-Configured Piperidine Cores

Based on the subnanomolar BTK inhibitor precedent established in US9718828 (Example 398, BTK IC₅₀ = 0.360 nM biochemical / 2 nM cellular) [1], the cis-(3R,6S) scaffold is validated for kinase-targeting medicinal chemistry. Procurement of stereochemically defined cis-(6-methylpiperidin-3-yl)methanol provides a direct building block for elaboration into kinase inhibitor candidates via N-acylation or N-alkylation of the piperidine nitrogen followed by functionalization of the hydroxymethyl group.

Fragment-Based Drug Discovery (FBDD) Requiring 3D-Diverse Piperidine Building Blocks

The RSC Med. Chem. 2022 study demonstrated that cis-configured piperidine building blocks occupy distinct 3D fragment chemical space from trans isomers by PMI analysis [2]. For FBDD libraries seeking to maximize shape diversity beyond planar aromatic fragments, cis-(6-methylpiperidin-3-yl)methanol offers a pre-validated, three-dimensional scaffold with a synthetically accessible hydroxymethyl handle for fragment elaboration.

Synthesis of Diastereomerically Pure Derivatives Where trans Isomer Contamination Is Unacceptable

Standard non-stereoselective synthetic routes produce approximately 3:1 trans:cis mixtures from LAH reduction , and the MK-6096 synthesis requires specialized CIDR conditions to remove the cis isomer [3]. For programs where the (3R,6S) configuration must be rigorously maintained (e.g., stereospecific target binding, patent composition-of-matter claims), procuring pre-certified cis material eliminates diastereomer separation steps and ensures stereochemical integrity.

CNS-Penetrant Compound Design Leveraging Optimized Lipophilicity (LogP ~0.3)

With an XLogP3 of approximately 0.3 [4], cis-(6-methylpiperidin-3-yl)methanol resides in a lipophilicity range associated with favorable CNS drug-like properties, in contrast to the unsubstituted piperidin-3-ylmethanol (LogP ≈ −0.37) [5], which may exhibit limited passive membrane permeability. This positions the cis-6-methyl compound as an advantageous starting scaffold for CNS-targeted medicinal chemistry where balanced LogP and polar surface area (PSA = 32.3 Ų) are critical design parameters.

Quote Request

Request a Quote for cis-(6-Methylpiperidin-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.